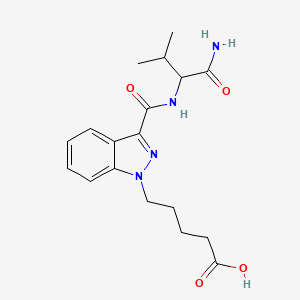
25B-NBF (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25B-NBF is an N-fluorobenzyl derivative of the phenethylamine hallucinogen 2C-B . It acts as a highly potent agonist for the 5-HT2C receptor . 25B-NBF binds human 5-HT2A receptors and rat 5-HT2C receptors with pKi values of 8.57 and 7.73, respectively . This product is intended for forensic and research applications .
Synthesis Analysis
25B-NBF is a derivative of the phenethylamine hallucinogen 2C-B, which acts as a highly potent partial agonist for the human 5-HT2A receptor . The synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists have been studied .Molecular Structure Analysis
The molecular formula of 25B-NBF (hydrochloride) is C17H20BrClFNO2 . The InChI code is InChI=1S/C17H19BrFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H . The canonical SMILES is COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br.Cl .Physical And Chemical Properties Analysis
The molecular weight of 25B-NBF (hydrochloride) is 404.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 7 . The exact mass is 403.03500 g/mol and the monoisotopic mass is also 403.03500 g/mol . The topological polar surface area is 30.5 Ų . The heavy atom count is 23 .Aplicaciones Científicas De Investigación
Metabolic Characteristics in Human Hepatocytes :
- 25B-NBF is extensively metabolized into 33 metabolites via various processes after incubation with pooled human hepatocytes.
- Metabolism is catalyzed by cytochrome P450 and UDP-glucuronosyltransferase enzymes.
- This research is crucial for developing bioanalytical methods for 25B-NBF abuse screening (Kim et al., 2019).
Addictive and Neurotoxic Potential in Rodents :
- 25C-NBF, a related compound, demonstrates addictive liability and neurotoxic effects leading to motor impairment and memory deficits in rodents.
- Highlights the dangers of recreational use of such substances (Hur et al., 2020).
Photocatalytic Activity of TiO2 Nanobarbed Fibers :
- While not directly related to 25B-NBF, this research on TiO2 nanobarbed fibers (NBFs) shows advancements in photocatalytic activity, which could have implications for environmental remediation technologies (Lee et al., 2010).
Fatal Intoxications with 25B-NBOMe :
- 25B-NBOMe, a closely related compound, has been implicated in fatal intoxications, emphasizing the need for awareness and caution in its use (Shanks et al., 2015).
Quantitative Determination in Human Plasma :
- A bioanalytical method for the determination of 25B-NBF and other NBOMe derivatives in human plasma highlights the importance of monitoring these substances in forensic fields (Seo et al., 2019).
Mecanismo De Acción
Safety and Hazards
There is limited information available on the safety and hazards of 25B-NBF. It is intended for forensic and research applications .
Relevant Papers Several papers have been published on 25B-NBF and related compounds . These papers discuss the pharmacological effects, molecular targets, and the challenges in detecting these compounds in biological materials .
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPTXOUFWUFHAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1539266-17-5 |
Source


|
| Record name | 25B-NBF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

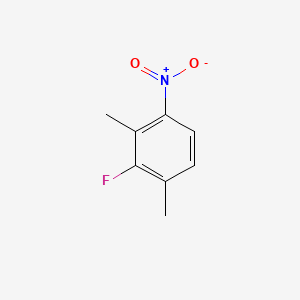
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)
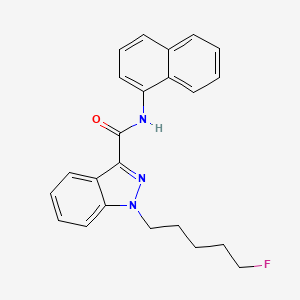
![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
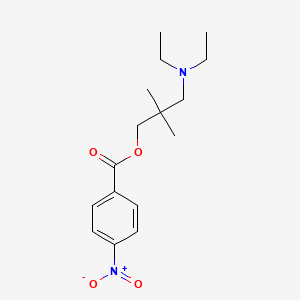
![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)
![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)

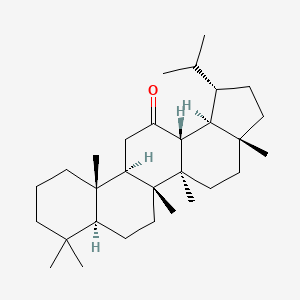
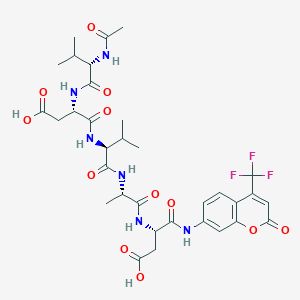
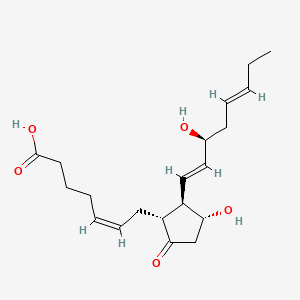
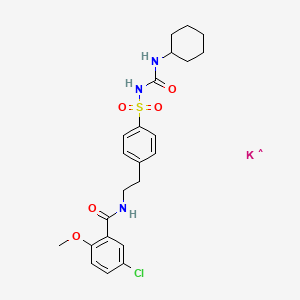
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
